REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][CH2:4][O:5][C:6]([CH3:8])=O.CC[CH2:11][CH2:12][CH2:13][CH3:14].[CH2:15]([N:17]([CH2:20]C)CC)C.[CH3:22][OH:23]>O>[CH3:15][N:17]([CH3:20])[CH2:3][CH2:4][O:5][C:6]1[CH:8]=[CH:14][C:13]([CH2:22][OH:23])=[CH:12][CH:11]=1 |f:0.1,2.3.4|
|
Name
|
aldehyde
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
EtOAc hexane triethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCC.C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated on a rotary evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1=CC=C(CO)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.25 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |